2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide
Description
This compound is a thiazolidinone-indole hybrid featuring a Z-configured exocyclic double bond between the 4-oxo-2-thioxothiazolidine and 2-oxoindole moieties. The isobutyl group at the thiazolidinone’s N3 position and the 2-methylphenyl acetamide substituent contribute to its unique electronic and steric properties. Such hybrids are designed to leverage the pharmacological relevance of both scaffolds: thiazolidinones are known for enzyme inhibition (e.g., urease) , while 2-oxoindole derivatives exhibit antimicrobial and antitubular activities .
Properties
CAS No. |
618072-89-2 |
|---|---|
Molecular Formula |
C24H23N3O3S2 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C24H23N3O3S2/c1-14(2)12-27-23(30)21(32-24(27)31)20-16-9-5-7-11-18(16)26(22(20)29)13-19(28)25-17-10-6-4-8-15(17)3/h4-11,14H,12-13H2,1-3H3,(H,25,28)/b21-20- |
InChI Key |
NSURCXYPKQZIHJ-MRCUWXFGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(C)C)/C2=O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(C)C)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiazolidinone ring through cyclization reactions.
- Introduction of the indole moiety via condensation reactions.
- Functionalization of the acetamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated using ChemDraw; †Predicted via ACD/Labs.
- Isobutyl vs. Cyclopentyl (R1): The isobutyl group increases lipophilicity (logP 3.8 vs.
- 2-Methylphenyl vs. 2-Chlorophenyl (R3): Chlorine’s electron-withdrawing effect may improve binding to hydrophobic enzyme pockets, as seen in cytotoxicity studies .
Spectral and Crystallographic Insights
- NMR Shifts: The target compound’s indole NH proton resonates at δ 11.21 ppm (DMSO-d6), similar to analogs (δ 10.6–11.3 ppm), confirming intramolecular hydrogen bonding . Thioxo (C=S) groups show IR stretches at 1210–1225 cm⁻¹, consistent with related thiazolidinones .
- Hydrogen Bonding: X-ray data for analogs (e.g., ) reveal N–H···O and C=S···H–C interactions, forming R₂²(8) graph sets . Such patterns stabilize crystal packing and may mimic enzyme active-site interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
